molecular formula C10H13N3O B6646305 N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide

N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide

Katalognummer B6646305
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: SMKJDLIQSOCNNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of protein kinase CK2, which is a ubiquitous and constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is a selective inhibitor of protein kinase CK2, which is a constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and Mcl-1.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is its high selectivity for CK2, which minimizes off-target effects. Additionally, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is its relatively low potency compared to other CK2 inhibitors. This may limit its efficacy in certain types of cancer.

Zukünftige Richtungen

There are several potential future directions for the development and application of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide. Additionally, the combination of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide with other chemotherapeutic agents or targeted therapies may enhance its efficacy in cancer treatment.

Synthesemethoden

The synthesis of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide involves a multi-step process that starts with the preparation of 3-amino-6-chloropyridine, which is then reacted with methylamine to produce 3-amino-6-(methylamino)pyridine. The resulting compound is then subjected to a series of reactions to form the final product, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

IUPAC Name

N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-9-5-4-8(6-12-9)13-10(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKJDLIQSOCNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.